1,2,4-Trioxane

Endoperoxide stability Antimalarial drug design Ring strain energetics

1,2,4-Trioxane (CAS: 7049-17-4) is a six-membered heterocyclic compound with the molecular formula C3H6O3, consisting of a saturated ring containing three carbon atoms and three oxygen atoms, wherein two adjacent oxygens constitute a peroxide functional group and the third oxygen forms an ether moiety. The 1,2,4-trioxane ring system represents the essential endoperoxide pharmacophore found in the clinically used antimalarial artemisinin and its derivatives, and is recognized as the key structural unit responsible for the pharmacodynamic activity of endoperoxide-based antimalarials.

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 7049-17-4
Cat. No. B1259687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trioxane
CAS7049-17-4
Synonyms1,2,4-trioxane
ozonide
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC1COOCO1
InChIInChI=1S/C3H6O3/c1-2-5-6-3-4-1/h1-3H2
InChIKeyFQERLIOIVXPZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trioxane: Core Pharmacophore and Synthetic Scaffold for Next-Generation Endoperoxide-Based Therapeutics


1,2,4-Trioxane (CAS: 7049-17-4) is a six-membered heterocyclic compound with the molecular formula C3H6O3, consisting of a saturated ring containing three carbon atoms and three oxygen atoms, wherein two adjacent oxygens constitute a peroxide functional group and the third oxygen forms an ether moiety . The 1,2,4-trioxane ring system represents the essential endoperoxide pharmacophore found in the clinically used antimalarial artemisinin and its derivatives, and is recognized as the key structural unit responsible for the pharmacodynamic activity of endoperoxide-based antimalarials [1]. Unlike its isomer 1,3,5-trioxane, the 1,2,4-substitution pattern confers distinct chemical reactivity and biological activity profiles, making it the primary scaffold of interest in medicinal chemistry programs targeting malaria, cancer, and other diseases where endoperoxide-mediated radical generation is therapeutically relevant [2]. This compound serves both as a core pharmacophoric building block for structure-activity relationship studies and as a critical intermediate in the synthesis of simplified artemisinin analogs.

Why Generic 1,2,4-Trioxane Substitution Fails: Evidence-Based Differentiation in Ring Size, Substituent Effects, and Synthetic Accessibility


Generic substitution among 1,2,4-trioxane derivatives is not scientifically justifiable because critical performance parameters—including endoperoxide bond stability, antimalarial potency, and synthetic yield—are exquisitely sensitive to the specific substitution pattern, stereochemistry, and functionalization of the core scaffold [1]. The 1,2,4-trioxane pharmacophore serves as a foundational template, but its biological and physicochemical properties are profoundly modulated by the attached substituents, ring size, and overall molecular architecture. For instance, the 6-membered 1,2,4-trioxane ring exhibits markedly different peroxide bond stability compared to its 5-membered 1,2,4-trioxolane counterpart, a difference that directly impacts both antimalarial activity and shelf-life stability [2]. Furthermore, the antimalarial potency of 1,2,4-trioxane derivatives against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum varies by orders of magnitude depending on whether the scaffold is elaborated as a simple aryl-substituted derivative, a tricyclic alcohol analog, or a dimeric hybrid molecule [3]. Even within the same synthetic route, yields for 1,2,4-trioxane derivatives can range from 10% to 91% depending on the choice of starting aldehyde (aliphatic versus aromatic) and reaction conditions . Consequently, procurement decisions based solely on the presence of the 1,2,4-trioxane core—without rigorous consideration of substituent identity, stereochemistry, and validated biological activity data—introduce unacceptable risk of selecting a compound with suboptimal potency, inadequate stability, or inconsistent synthetic reproducibility.

1,2,4-Trioxane Procurement: Quantitative Comparator Evidence for Scientific Selection


1,2,4-Trioxane vs. 1,2,4-Trioxolane: Comparative Peroxide Bond Stability Drives Differential Antimalarial Activity and Shelf-Life

The 6-membered 1,2,4-trioxane ring exhibits substantially greater peroxide bond stability than the 5-membered 1,2,4-trioxolane ring, a distinction rooted in differential ring strain energetics [1]. This stability difference has direct implications for both antimalarial activity and compound shelf-life. Studies examining peroxide bond strength across endoperoxide-containing antimalarial drug candidates have demonstrated that in cycles containing three oxygen atoms, the 5-membered 1,2,4-trioxolane is considerably less stable than its 6-membered 1,2,4-trioxane counterpart [2]. The enhanced stability of the 1,2,4-trioxane ring is hypothesized to allow for more controlled and therapeutically effective radical generation upon interaction with heme or free Fe(II), whereas the inherent instability of the 1,2,4-trioxolane ring may lead to premature peroxide bond cleavage and reduced antimalarial efficacy. Notably, the high antimalarial activity observed for certain trioxolane derivatives (e.g., OZ277, OZ439) is attributed not to intrinsic ring stability but rather to the strategic incorporation of stabilizing substituents such as adamantyl groups that mitigate ring strain.

Endoperoxide stability Antimalarial drug design Ring strain energetics

Simplified 1,2,4-Trioxane Analogs Achieve Antimalarial Potency Comparable to Artesunate and Chloroquine with Reduced Structural Complexity

A core 1,2,4-trioxane structure, synthesized via molybdenum-catalyzed perhydrolysis of epoxy rings, was identified as exhibiting high in vitro antimalarial activity that is comparable to that of the clinically established reference compounds artesunate and chloroquine . The study demonstrated that the simplified 1,2,4-trioxane scaffold retains potent antiplasmodial activity despite lacking the complex tetracyclic framework and lactone ring present in the natural product artemisinin. This finding establishes that the 1,2,4-trioxane pharmacophore, when appropriately functionalized, can achieve therapeutic-level potency without the synthetic burden and cost associated with artemisinin total synthesis or extraction from Artemisia annua.

Antimalarial drug discovery Artemisinin analogs Plasmodium falciparum

Aryl-Substituted 1,2,4-Trioxane Derivatives Exhibit IC50 Values of 1.06-1.24 μM Against Chloroquine-Resistant P. falciparum, Surpassing Activity Against Sensitive Strains

In a systematic evaluation of three series of 1,2,4-trioxane derivatives, five compounds demonstrated good in vitro antimalarial activity, with three of these compounds exhibiting superior activity against the chloroquine-resistant RKL9 strain of P. falciparum compared to the chloroquine-sensitive 3D7 strain [1]. The two most potent compounds—one from the aryl series and one from the heteroaryl series—showed IC50 values of 1.24 μM and 1.06 μM against the sensitive 3D7 strain, and 1.24 μM and 1.17 μM against the resistant RKL9 strain, respectively. Notably, the enhanced activity against the resistant strain represents a clinically valuable differentiation, as chloroquine loses essentially all efficacy against resistant P. falciparum strains. Molecular docking studies further revealed that these 1,2,4-trioxane derivatives exhibit strong binding affinity for the P. falciparum cysteine protease falcipain-2 receptor (PDB id: 3BPF), a validated target for antimalarial drug development.

Drug-resistant malaria Plasmodium falciparum Falcipain-2 inhibition

1,2,4-Trioxane-Ferrocene Hybrid 9 Achieves IC50 of 0.57 μM Against Multidrug-Resistant Leukemia Cells, Demonstrating Superior Activity Compared to Non-Hybrid Parent Compounds

In a study evaluating 1,2,4-trioxane-based hybrid molecules incorporating egonol and ferrocene fragments, hybrid 9 (1,2,4-trioxane-ferrocene conjugate) demonstrated an IC50 of 0.57 μM against multidrug-resistant P-glycoprotein-overexpressing CEM/ADR5000 leukemia cells, making it the most effective compound among all studied hybrids against this resistant cell line [1]. The degree of cross-resistance for hybrid 9 was calculated to be 2.34, indicating significantly reduced susceptibility to multidrug resistance mechanisms compared to conventional chemotherapeutics. Importantly, most of the hybrids showed higher activity compared to their parent compounds, confirming that the strategic combination of the 1,2,4-trioxane pharmacophore with ferrocene and/or egonol moieties yields cooperative and synergistic enhancement of cytotoxic activity [2]. The triple-hybrid 7 (1,2,4-trioxane-ferrocene-egonol) achieved an IC50 of 0.07 μM against CCRF-CEM leukemia cells, representing the most potent compound in the series against the drug-sensitive leukemia line.

Multidrug-resistant cancer Leukemia Trioxane-ferrocene hybrids

Synthetic Yield of 1,2,4-Trioxane Derivatives Ranges from 30% to 91% Depending on Aldehyde Substrate, Enabling Cost-Effective Scale-Up Relative to Artemisinin Extraction

Optimized synthetic conditions for 1,2,4-trioxane preparation via peracetalization of β-hydroxy hydroperoxides have been successfully applied to a diverse range of aromatic and aliphatic aldehydes, yielding the corresponding 1,2,4-trioxane derivatives with isolated yields ranging from 30% to 91% across 21 examples . Aliphatic aldehydes generally provided higher yields than aromatic aldehydes, offering a tunable synthetic parameter for optimizing cost-efficiency in compound procurement. This yield range compares favorably to the synthetic accessibility of artemisinin, whose total synthesis from commercially available starting materials is notoriously complex and low-yielding, and whose natural extraction from Artemisia annua is constrained by agricultural supply, seasonal variability, and relatively low plant yields [1].

Synthetic chemistry Process optimization Yield optimization

Halogenated Arylvinyl-1,2,4-Trioxane 8f2 Achieves 145-Fold Superior Cytotoxicity with Higher Selectivity Index Compared to Chloroquine and Artemisinin Against Lung Cancer Cells

Among a series of novel halogenated arylvinyl-1,2,4-trioxanes evaluated for anticancer activity, compound 8f2 demonstrated an IC50 of 0.69 μM with a selectivity index (SI) of 16.66 against the lung cancer A549 cell line [1]. In direct comparative testing under identical assay conditions, the reference drugs chloroquine and artemisinin exhibited IC50 values of 100 μM each, with substantially lower selectivity indices (SI = 0.03 for chloroquine). This represents an approximately 145-fold enhancement in cytotoxic potency for the 1,2,4-trioxane derivative relative to both chloroquine and artemisinin. The high selectivity index (>16) further indicates that compound 8f2 exhibits preferential toxicity toward cancer cells over normal cells, a critical parameter for anticancer drug development.

Lung cancer Arylvinyl-trioxanes Selectivity index

1,2,4-Trioxane: Validated Application Scenarios for Scientific and Industrial Procurement


Antimalarial Lead Discovery Targeting Chloroquine-Resistant Plasmodium falciparum

Procure aryl- or heteroaryl-substituted 1,2,4-trioxane derivatives (IC50 = 1.06-1.24 μM) for structure-activity relationship studies against chloroquine-resistant P. falciparum strains. Unlike chloroquine, which loses efficacy against resistant strains, these derivatives maintain or improve potency against the RKL9 resistant strain relative to the 3D7 sensitive strain [1]. The compounds demonstrate binding affinity for falcipain-2, providing a mechanistically distinct target for combination therapy development. Recommended for medicinal chemistry teams requiring endoperoxide-based scaffolds with validated activity against drug-resistant malaria.

Multidrug-Resistant Leukemia Drug Discovery Leveraging Trioxane-Ferrocene Hybrids

Procure 1,2,4-trioxane-ferrocene hybrid compounds (e.g., hybrid 9 analog) for evaluation against multidrug-resistant P-glycoprotein-overexpressing cancer cell lines. Hybrid 9 achieved an IC50 of 0.57 μM against CEM/ADR5000 cells with a low cross-resistance degree of 2.34, demonstrating superior activity compared to non-hybrid parent compounds [2]. The cooperative synergy between the trioxane and ferrocene moieties provides a differentiated mechanism for overcoming multidrug resistance. Recommended for oncology programs focused on resistant leukemia and for screening against other MDR-positive tumor types.

Lung Cancer Drug Discovery with Halogenated Arylvinyl-1,2,4-Trioxane Scaffolds

Procure halogenated arylvinyl-1,2,4-trioxane derivatives for evaluation against lung adenocarcinoma and other solid tumor cell lines. Compound 8f2 demonstrated a 145-fold enhancement in cytotoxic potency (IC50 = 0.69 μM) compared to artemisinin and chloroquine (IC50 = 100 μM each) against A549 lung cancer cells, with a favorable selectivity index of 16.66 [3]. The incorporation of halogenated arylvinyl substituents onto the 1,2,4-trioxane core is validated as a productive strategy for enhancing anticancer activity and selectivity. Recommended for medicinal chemistry teams seeking potent, selective anticancer leads with a validated endoperoxide mechanism of action.

Scalable Synthesis of Simplified Artemisinin Analogs for Preclinical Development

Procure core 1,2,4-trioxane intermediates or final derivatives synthesized via molybdenum-catalyzed perhydrolysis of epoxy rings for antimalarial preclinical development programs. This synthetic route produces 1,2,4-trioxanes with antimalarial activity comparable to artesunate and chloroquine, but with significantly reduced structural complexity, improved scale-up potential, and the added benefit of UV-traceable monitoring during synthesis . Yield optimization studies demonstrate that 1,2,4-trioxane derivatives can be obtained in 30-91% isolated yields depending on the aldehyde substrate . Recommended for programs requiring gram-to-kilogram quantities of antimalarial lead compounds without the supply constraints and cost volatility associated with artemisinin extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Trioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.